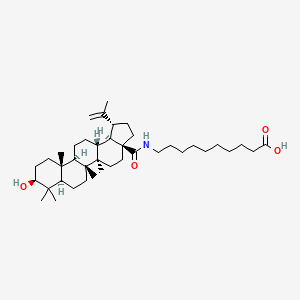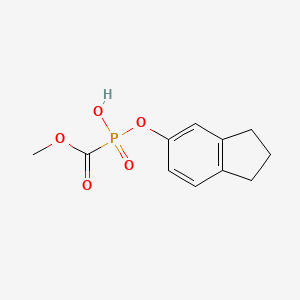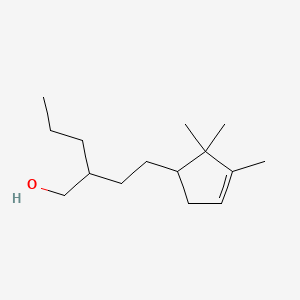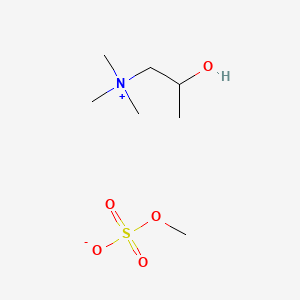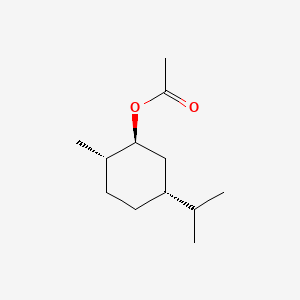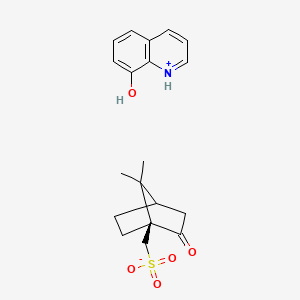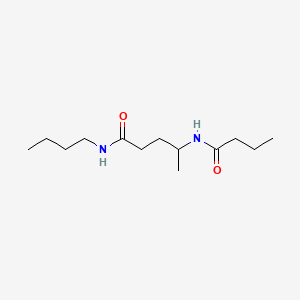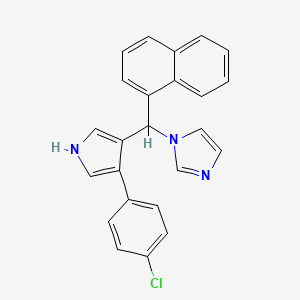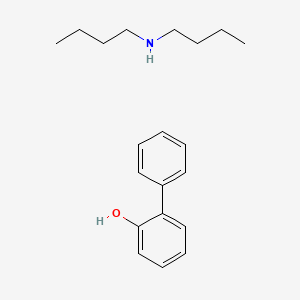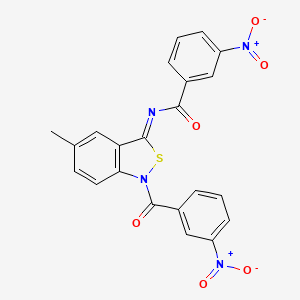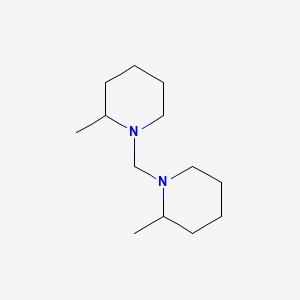
1,1'-Methylenebis(2-methylpiperidine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis(2-methylpiperidine) is an organic compound with the molecular formula C13H26N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which consists of two 2-methylpiperidine units linked by a methylene bridge. It is used in various chemical and industrial applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis(2-methylpiperidine) can be synthesized through several methods. One common method involves the reaction of 2-methylpiperidine with formaldehyde under acidic conditions. The reaction proceeds via the formation of an iminium ion intermediate, which then reacts with another molecule of 2-methylpiperidine to form the final product.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(2-methylpiperidine) typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
化学反応の分析
Types of Reactions
1,1’-Methylenebis(2-methylpiperidine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 1,1’-Methylenebis(2-methylpiperidine).
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1’-Methylenebis(2-methylpiperidine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-Methylenebis(2-methylpiperidine) involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,1’-Methylenebis(3-methylpiperidine): Similar structure but with a different position of the methyl group.
Bis(piperidino)methane: Another compound with two piperidine units linked by a methylene bridge.
Uniqueness
1,1’-Methylenebis(2-methylpiperidine) is unique due to its specific substitution pattern and the resulting chemical properties. Its structure allows for unique reactivity and interactions compared to other similar compounds, making it valuable in various applications.
特性
CAS番号 |
63963-55-3 |
|---|---|
分子式 |
C13H26N2 |
分子量 |
210.36 g/mol |
IUPAC名 |
2-methyl-1-[(2-methylpiperidin-1-yl)methyl]piperidine |
InChI |
InChI=1S/C13H26N2/c1-12-7-3-5-9-14(12)11-15-10-6-4-8-13(15)2/h12-13H,3-11H2,1-2H3 |
InChIキー |
LDMRWZAGEZWQBV-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CN2CCCCC2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




